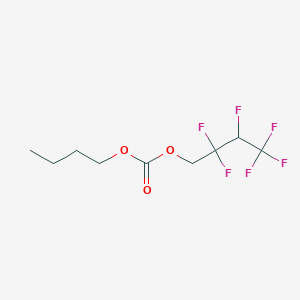
Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate: is an organofluorine compound with the molecular formula C9H12F6O3. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial applications, particularly in the field of materials science and polymer chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of butanol with 2,2,3,4,4,4-hexafluorobutanol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents include phosgene or dimethyl carbonate as the carbonate source .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form butanol and 2,2,3,4,4,4-hexafluorobutanol.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Strong oxidizing or reducing agents are required for these reactions.
Major Products:
Hydrolysis: Butanol and 2,2,3,4,4,4-hexafluorobutanol.
Substitution: Products depend on the nucleophile used.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is used as a building block in the synthesis of fluorinated polymers and copolymers. Its unique properties enhance the thermal stability and chemical resistance of the resulting materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and resistance to biofouling. It is also investigated for its potential use in drug delivery systems due to its stability and low toxicity .
Industry: In industrial applications, this compound is used as a specialty solvent and in the production of high-performance coatings and adhesives. Its resistance to harsh chemical environments makes it suitable for use in extreme conditions .
Mecanismo De Acción
The mechanism of action of Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate involves its interaction with various molecular targets depending on the application. In polymer chemistry, it acts as a monomer that can be polymerized to form high-performance materials. In biological applications, it modifies surface properties to enhance biocompatibility and reduce biofouling .
Comparación Con Compuestos Similares
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
Comparison: Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to its carbonate ester group, which imparts different reactivity compared to methacrylate or acrylate esters. This difference in functional groups affects the polymerization behavior and the properties of the resulting polymers. The presence of multiple fluorine atoms in all these compounds provides high thermal stability and chemical resistance, but the specific properties and applications can vary based on the functional groups attached .
Propiedades
Fórmula molecular |
C9H12F6O3 |
|---|---|
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
butyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C9H12F6O3/c1-2-3-4-17-7(16)18-5-8(11,12)6(10)9(13,14)15/h6H,2-5H2,1H3 |
Clave InChI |
QICOCLNMODAUSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


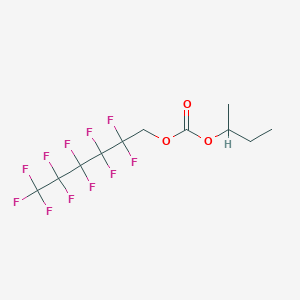


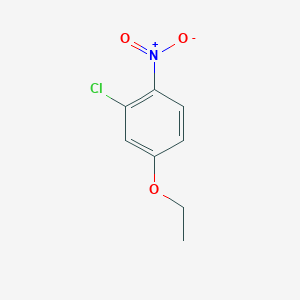
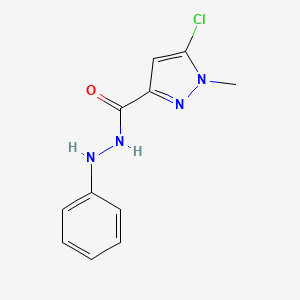

![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)


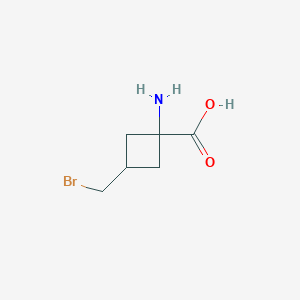
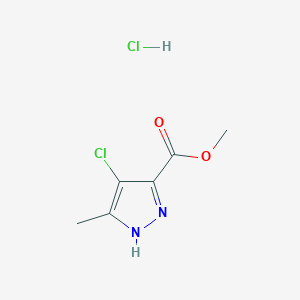


![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)
